![molecular formula C6H6N4O B1496529 6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B1496529.png)
6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one typically involves the formation of the pyrazole ring followed by the construction of the pyridine ring. One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and automated synthesis platforms, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 6-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to purine bases, it is investigated for its potential as an antiviral or anticancer agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptor proteins, modulating signal transduction pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazolo[3,4-c]pyridine: A compound with a different ring fusion pattern.
Uniqueness
6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one is unique due to the presence of the amino group at the 6-position and the hydroxyl group at the 4-position. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
属性
分子式 |
C6H6N4O |
|---|---|
分子量 |
150.14 g/mol |
IUPAC 名称 |
6-amino-1,7-dihydropyrazolo[3,4-b]pyridin-4-one |
InChI |
InChI=1S/C6H6N4O/c7-5-1-4(11)3-2-8-10-6(3)9-5/h1-2H,(H4,7,8,9,10,11) |
InChI 键 |
MADNRKRZTGMYKP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC2=C(C1=O)C=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


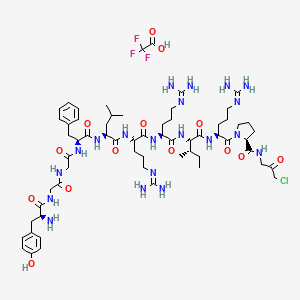
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496449.png)
![2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid](/img/structure/B1496454.png)

![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphoryl hydrogen phosphate](/img/structure/B1496457.png)
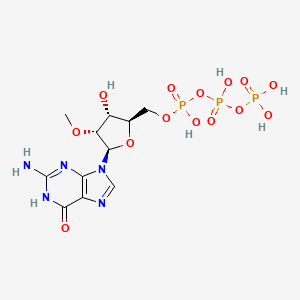


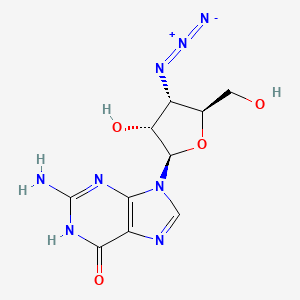
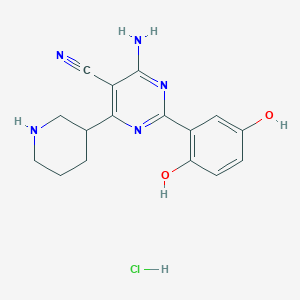
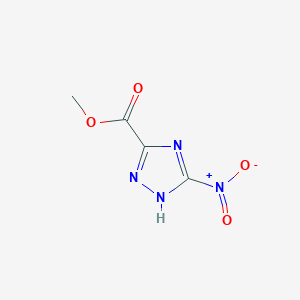
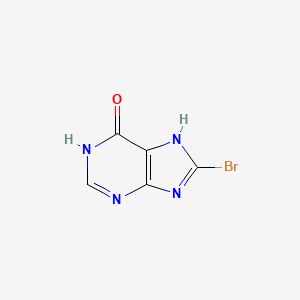
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)

